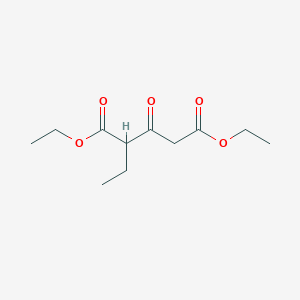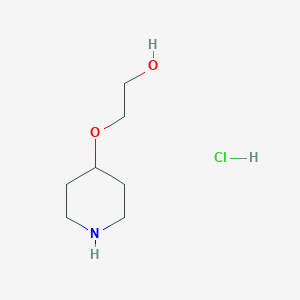
(s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride is a compound with a unique structure that includes an amino group, a benzyl group substituted with a methylthio group, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzyl intermediate: The benzyl group is introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a suitable catalyst such as aluminum chloride (AlCl3).
Introduction of the methylthio group: The methylthio group is added via a nucleophilic substitution reaction using a methylthiol reagent.
Amino acid formation: The amino group is introduced through a reductive amination reaction, followed by the formation of the propanoic acid moiety through a carboxylation reaction.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of (s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as a solvent, and temperatures ranging from 0°C to room temperature.
Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran (THF) as solvents, and temperatures ranging from 0°C to room temperature.
Substitution: Amine reagents, coupling agents like EDC or DCC, and solvents such as dichloromethane (DCM) or dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or amines.
Substitution: Amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
(s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it may act as an agonist or antagonist, influencing signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(Methylthio)propanoic acid: A simpler analog with a similar methylthio group but lacking the amino and benzyl groups.
3-(Methylthio)benzylamine: Contains the benzyl and methylthio groups but lacks the propanoic acid moiety.
2-(3-(Methylthio)benzyl)propanoic acid: Similar structure but without the amino group.
Uniqueness
(s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride is unique due to the presence of both the amino and propanoic acid groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H16ClNO2S |
|---|---|
Peso molecular |
261.77 g/mol |
Nombre IUPAC |
(2S)-2-(aminomethyl)-3-(3-methylsulfanylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO2S.ClH/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14;/h2-4,6,9H,5,7,12H2,1H3,(H,13,14);1H/t9-;/m0./s1 |
Clave InChI |
WKIIBXKPWLWLGF-FVGYRXGTSA-N |
SMILES isomérico |
CSC1=CC=CC(=C1)C[C@@H](CN)C(=O)O.Cl |
SMILES canónico |
CSC1=CC=CC(=C1)CC(CN)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


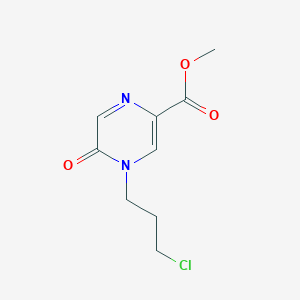
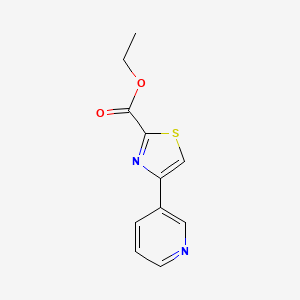
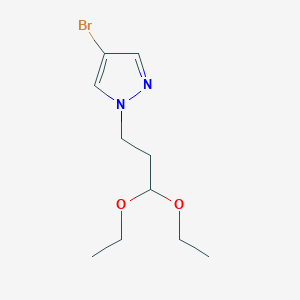

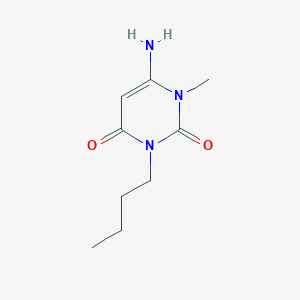
![Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-nitrobenzoate](/img/structure/B13977163.png)

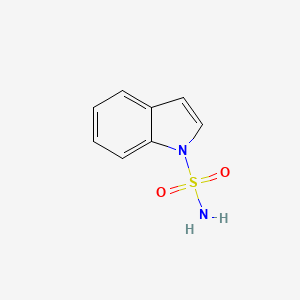

![6-Azaspiro[3.4]octan-2-ylmethanamine](/img/structure/B13977199.png)


